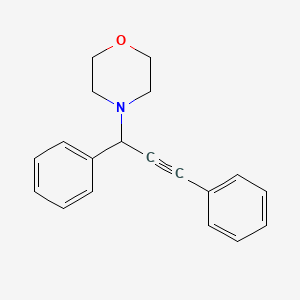
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-ethoxyaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- N(1),N(2)-Bis(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide
- N,N’-Bis(4-ethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine
Uniqueness
N,4-Bis(4-ethoxyphenyl)-5-imino-4,5-dihydro-1,2,4-thiadiazol-3-amine is unique due to its specific structural features, such as the presence of ethoxyphenyl groups and the thiadiazole ring
Propiedades
| 110605-15-7 | |
Fórmula molecular |
C18H20N4O2S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N,4-bis(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-23-15-9-5-13(6-10-15)20-18-21-25-17(19)22(18)14-7-11-16(12-8-14)24-4-2/h5-12,19H,3-4H2,1-2H3,(H,20,21) |
Clave InChI |
WOISKAZMSXCHRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NSC(=N)N2C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
